molecular formula C9H9N3O B8351532 N-Cyano-N'-methyl-O-phenylisourea

N-Cyano-N'-methyl-O-phenylisourea

Cat. No.: B8351532
M. Wt: 175.19 g/mol
InChI Key: COLMHILZNWNWMG-UHFFFAOYSA-N
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Description

Contextualization within Isourea and Related Chemical Families

The foundational structure of N-Cyano-N'-methyl-O-phenylisourea is the isourea moiety. Isoureas are isomers of ureas, characterized by the C=N double bond and an oxygen atom attached to the central carbon. The nomenclature and general reactivity of isoureas are well-established, and they are recognized as valuable intermediates in various organic transformations.

This compound can be deconstructed into three key components that define its chemical persona:

The N-methyl group: A methyl substituent on one of the nitrogen atoms can affect the steric and electronic environment of the isourea.

The N-cyano group: The attachment of a cyano (-C≡N) group to a nitrogen atom transforms the isourea into a cyanoguanidine-like structure. The powerful electron-withdrawing nature of the cyano group significantly modulates the basicity and hydrogen-bonding properties of the adjacent nitrogen. nih.gov In related compounds like N-cyanoguanidines, this functional group is known to fine-tune the molecule's electronic properties. nih.gov

The table below summarizes the key structural features of this compound.

Table 1: Key Structural Features of this compound
Feature Description
Core Structure Isourea
Oxygen Substituent Phenyl group (O-phenyl)
Nitrogen Substituent 1 Methyl group (N'-methyl)
Nitrogen Substituent 2 Cyano group (N-cyano)

This unique combination of functional groups places this compound at the intersection of several important chemical families, including isoureas, cyanoguanidines, and aromatic ethers. Its properties are therefore a composite of the characteristics of these classes of compounds.

Strategic Importance in Contemporary Synthetic Organic Chemistry

While specific applications of this compound are not extensively documented in readily available literature, its strategic importance can be inferred from the known reactivity of its constituent parts. O-alkylisoureas, for instance, are effective alkylating agents for carboxylic acids. It is plausible that O-phenylisoureas could participate in analogous aryl transfer reactions, although this is generally less common.

The cyanoguanidine moiety is a key feature in a number of pharmacologically active molecules. The cyano group's ability to act as a bioisostere for other functional groups and to modulate the acidity/basicity of the guanidine (B92328) core is a valuable tool in medicinal chemistry. nih.gov Therefore, this compound could serve as a precursor or building block for more complex molecules with potential biological activity.

Furthermore, isoureas can act as intermediates in the formation of other functional groups. For example, the reaction of carbodiimides with carboxylic acids forms highly reactive O-acylisourea intermediates, which are central to many amide bond formation protocols. wikipedia.orgfiveable.me While this compound is not an O-acylisourea, its isourea core suggests a potential for related reactivity, possibly as a synthon in the construction of heterocycles or other guanidine-containing structures. The synthesis of N,N'-disubstituted guanidines often proceeds through intermediates like S-methylisothioureas, highlighting the utility of isourea-like structures in accessing the guanidine framework. rsc.org

Scope and Objectives of Dedicated Academic Inquiry into this compound

The relative obscurity of this compound in the chemical literature presents a number of opportunities for dedicated academic inquiry. A systematic investigation of this compound would likely focus on the following objectives:

Development of Synthetic Routes: A primary goal would be to establish efficient and reliable methods for the synthesis of this compound. This could potentially involve the reaction of a corresponding carbodiimide (B86325) with phenol (B47542) or the derivatization of an existing isourea.

Characterization of Physicochemical Properties: A thorough study would involve the complete spectroscopic and physical characterization of the compound. This would include determining its stability, solubility, and electronic properties, and how these are influenced by the interplay of the O-phenyl, N'-methyl, and N-cyano groups.

Exploration of Reactivity: A key objective would be to map the reactivity of this compound. This would involve studying its behavior with various nucleophiles and electrophiles to understand how the different functional groups direct its chemical transformations. For example, investigating its potential as an arylating agent or as a precursor to heterocyclic systems would be of significant interest.

Investigation of Potential Applications: Based on its structure, research could explore its utility as a building block in the synthesis of agrochemicals or pharmaceuticals, leveraging the known biological relevance of the cyanoguanidine moiety.

The table below outlines a potential research framework for the academic study of this compound.

Table 2: Proposed Research Framework for this compound
Research Area Key Objectives
Synthesis - Develop novel synthetic pathways. - Optimize reaction conditions for yield and purity.
Characterization - Full spectroscopic analysis (NMR, IR, MS). - Determination of physical properties (m.p., solubility). - X-ray crystallography for structural elucidation.
Reactivity Studies - Reactions with various nucleophiles and electrophiles. - Investigation of thermal and photochemical stability. - Exploration as a synthon for heterocyclic synthesis.
Applied Chemistry - Synthesis of derivatives for biological screening. - Evaluation as a potential ligand in coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

phenyl N-cyano-N'-methylcarbamimidate

InChI

InChI=1S/C9H9N3O/c1-11-9(12-7-10)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12)

InChI Key

COLMHILZNWNWMG-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC#N)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Cyano N Methyl O Phenylisourea

Historical Evolution of Synthetic Approaches for O-Phenylisourea Derivatives

The synthesis of O-alkyl and O-aryl isoureas has a rich history rooted in the exploration of carbodiimide (B86325) and cyanamide (B42294) chemistry. Early methods often involved the addition of alcohols, including phenols, to carbodiimides, a reaction that laid the fundamental groundwork for this class of compounds. These initial approaches, while effective, often required harsh conditions and stoichiometric reagents.

A significant advancement in the synthesis of O-phenylisourea derivatives came with the development of more versatile reagents. The use of polymer-supported carbodiimides, for instance, allowed for the copper(II)-catalyzed reaction with alcohols to produce polymer-supported O-alkylisoureas. This innovation simplified product purification, as the excess reagents and byproducts were bound to the solid support and could be removed by simple filtration.

Further evolution in the field led to the use of microwave-assisted synthesis. The reaction of carboxylic acids with O-alkylisoureas to form esters was found to be significantly accelerated under microwave irradiation, with reaction times dropping to as little as 3-5 minutes. organic-chemistry.orgorganic-chemistry.org This technique demonstrated the potential for rapid and efficient synthesis, a principle that can be extended to the formation of various isourea derivatives. The development of one-pot, multi-component reactions also marked a move towards more efficient and atom-economical processes in the broader field of isourea and guanidine (B92328) synthesis.

Contemporary and Advanced Synthetic Routes to N-Cyano-N'-methyl-O-phenylisourea

Modern synthetic strategies for this compound focus on direct and multi-step pathways that offer high yields and purity. These routes often employ specialized reagents to facilitate the construction of the target molecule.

Direct Formation Pathways from Precursors

A primary and direct route to this compound involves the reaction of a suitable precursor, such as Diphenyl N-cyanocarbonimidate, with methylamine (B109427). ucl.ac.uk Diphenyl N-cyanocarbonimidate is a versatile reagent used in the synthesis of various heterocyclic compounds and guanidine derivatives. researchgate.netorganic-chemistry.org Its reaction with a primary amine like methylamine leads to the displacement of one of the phenoxy groups to form the corresponding N-cyano-N'-substituted-O-phenylisourea.

The reaction mechanism proceeds via nucleophilic attack of the methylamine at the central carbon of the diphenyl N-cyanocarbonimidate. This is followed by the elimination of a phenol (B47542) molecule to yield the desired product. The reaction is typically carried out in a suitable solvent at room temperature. ucl.ac.uk

Table 1: Key Reagents for Direct Synthesis of this compound

PrecursorReagentProduct
Diphenyl N-cyanocarbonimidateMethylamineThis compound
Phenyl cyanate (B1221674)N-MethylcyanamideThis compound

Another plausible direct pathway is the reaction of phenyl cyanate with N-methylcyanamide. Phenyl cyanate can react with nucleophiles, and the amino group of N-methylcyanamide could potentially add to the cyano group of phenyl cyanate to form the desired O-phenylisourea structure.

Multi-step Syntheses Involving Key Intermediates

Multi-step syntheses provide an alternative approach to this compound, often allowing for greater control over the final product and the use of more readily available starting materials. A common strategy involves the initial formation of a more complex O-phenylisourea intermediate, which is then reacted further.

For instance, a process for the preparation of the pharmaceutical agent Cimetidine utilizes N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-O-phenylisourea as a key intermediate. ucl.ac.uk This intermediate is formed from the corresponding imidazole-containing precursor and diphenyl N-cyanocarbonimidate. While not the direct synthesis of the methyl-substituted target, this demonstrates a multi-step approach where a substituted O-phenylisourea is a central, isolable intermediate.

A general multi-step synthetic scheme could involve:

Formation of a reactive intermediate: Synthesis of diphenyl N-cyanocarbonimidate from diphenyl carbonate and phosphorus pentachloride, followed by reaction with cyanamide.

Reaction with an amine: The diphenyl N-cyanocarbonimidate is then reacted with a primary amine, in this case, methylamine, to yield this compound.

This modular approach allows for the synthesis of a variety of substituted O-phenylisoureas by simply changing the amine used in the second step.

Optimization of Reaction Conditions and Enhanced Yields for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For the direct synthesis from diphenyl N-cyanocarbonimidate and methylamine, the choice of solvent can influence the reaction rate and the solubility of the reactants and products. Aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) are often employed. ucl.ac.uk The reaction is typically conducted at room temperature; however, gentle heating might be necessary for less reactive amines. An excess of the amine is often used to drive the reaction to completion.

In analogous syntheses of N-cyano sulfilimines, optimization studies have shown that the choice of base and halogenating agent can significantly impact the yield. youtube.com While not a direct parallel, this highlights the importance of systematic screening of reaction components to achieve optimal outcomes. The use of microwave assistance, which has proven effective in other isourea syntheses, could also be explored to potentially reduce reaction times and improve yields. organic-chemistry.orgorganic-chemistry.org

Table 2: Optimization Parameters for a Generic N-Cyano-O-phenylisourea Synthesis

ParameterCondition 1Condition 2Condition 3
Solvent AcetonitrileTetrahydrofuranDichloromethane
Temperature Room Temperature40 °C60 °C
Amine Molar Ratio 1.1 equivalents1.5 equivalents2.0 equivalents
Reaction Time 2 hours4 hours8 hours

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of atom economy and green chemistry are increasingly important considerations in chemical synthesis. The goal is to design processes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

The direct synthesis of this compound from diphenyl N-cyanocarbonimidate and methylamine has a reasonable atom economy, with the main byproduct being phenol. While phenol is a byproduct, it is a commercially valuable chemical that could potentially be recovered and reused, further improving the green credentials of the process.

To enhance the greenness of the synthesis, several strategies can be considered:

Catalytic Routes: The development of catalytic methods that avoid the use of stoichiometric reagents like phosphorus pentachloride in the formation of precursors would significantly improve the atom economy.

Solvent Selection: The use of greener solvents, or even solvent-free reaction conditions, would reduce the environmental impact of the synthesis. rsc.org

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can reduce energy consumption. rsc.org

Renewable Feedstocks: While more challenging for this specific molecule, the long-term goal of green chemistry is to utilize renewable starting materials.

The synthesis of related guanidine derivatives has seen the application of green chemistry principles, such as the use of guanidine hydrochloride as a recyclable organocatalyst and conducting reactions under solvent-free conditions. rsc.orgresearchgate.net These approaches serve as a model for developing more sustainable synthetic routes to this compound.

Chemical Reactivity and Mechanistic Investigations of N Cyano N Methyl O Phenylisourea

Fundamental Reaction Pathways of N-Cyano-N'-methyl-O-phenylisourea

Detailed, peer-reviewed research focusing specifically on the fundamental reaction pathways of this compound is not extensively documented in publicly accessible scientific literature. The reactivity of this compound can be inferred from the general behavior of its constituent functional groups, but specific experimental data and mechanistic elucidations are not available.

There is a lack of specific studies on nucleophilic attacks on this compound. In principle, the carbon atom of the cyano group and the carbon of the isourea moiety are potential electrophilic sites for nucleophilic attack. Reactions with nucleophiles such as amines, alcohols, or thiols could be anticipated, potentially leading to addition or substitution products. However, no specific examples or mechanistic details have been reported for this compound.

Scientific literature does not provide specific examples of electrophilic reactions involving this compound. The phenyl group would be expected to undergo electrophilic aromatic substitution, with the directing effects influenced by the -O-isourea substituent. The cyano group is generally unreactive towards electrophiles. Without experimental data, any discussion on regioselectivity or reaction conditions remains theoretical.

There are no documented studies on the rearrangement reactions of the this compound framework. While isoureas can undergo rearrangements, such as the Chapman rearrangement for O-aryl isoureas, specific conditions and outcomes for this N-cyano substituted derivative have not been investigated or reported.

This compound as a Key Synthetic Intermediate

The utility of this compound as a synthetic intermediate is not well-established in the chemical literature.

While the structure of this compound suggests its potential as a precursor for heterocyclic systems, for instance, through intramolecular cyclization or in reactions with bifunctional reagents, no specific examples of such transformations have been published.

There is no available research demonstrating the application of this compound in the synthesis of complex organic scaffolds. Its potential as a building block in multicomponent reactions or in the construction of larger molecular architectures has not been explored in the documented literature.

Catalytic Roles and Reaction Promotion by this compound

Information regarding the catalytic applications of this compound is not present in the surveyed scientific literature. There are no documented instances of this compound being utilized as a catalyst or a reaction promoter in synthetic organic chemistry or other related fields. Consequently, no data tables or detailed research findings on its catalytic efficacy or the scope of reactions it might facilitate can be provided at this time.

Advanced Mechanistic Studies Employing Kinetic and Isotopic Probes

Similarly, a thorough search for advanced mechanistic studies involving this compound yielded no specific results. There is a lack of published research detailing the use of kinetic analysis or isotopic labeling to elucidate the reaction mechanisms involving this particular compound. Such studies are crucial for understanding the step-by-step molecular transformations and the energetic profiles of chemical reactions. The absence of this information in the scientific record means that a detailed discussion on this topic, including any relevant data tables, is not possible.

While general principles of the reactivity of O-phenylisourea derivatives can be theorized, any such discussion would be speculative and fall outside the strict, evidence-based scope of this article. Further experimental research is evidently required to characterize the catalytic potential and reaction mechanisms of this compound.

Theoretical and Computational Studies of N Cyano N Methyl O Phenylisourea

Quantum Chemical Analysis of Electronic Structure

Quantum chemical analysis is a fundamental tool for understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For N-Cyano-N'-methyl-O-phenylisourea, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, likely involving the oxygen and nitrogen atoms of the isourea core and the π-system of the phenyl group. This is because these regions have lone pairs of electrons and delocalized π-electrons, which are generally higher in energy. The LUMO, conversely, would be anticipated to be centered on the electron-deficient cyano group (-C≡N), as its triple bond and the electronegativity of the nitrogen atom create a low-energy acceptor orbital.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational models would be employed to calculate the precise energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily located on the isourea core and phenyl ring π-system.
LUMO-1.2Primarily located on the cyano group (C≡N).
HOMO-LUMO Gap7.3Indicates moderate kinetic stability and reactivity.

Note: The values in this table are illustrative and based on typical values for similar functional groups.

The distribution of electron density within this compound is inherently uneven due to the presence of atoms with varying electronegativity. A detailed analysis of the charge distribution can reveal the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. In such a map for this compound, regions of negative electrostatic potential (typically colored in shades of red) would be expected around the oxygen and the nitrogen of the cyano group, indicating areas of high electron density and sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) would likely be found around the hydrogen atoms and the carbon of the cyano group, signifying electron-deficient areas that are prone to nucleophilic attack.

Conformational Analysis and Energy Landscapes of this compound

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape that connects them.

The key rotatable bonds in this molecule would be the C-O bond connecting the phenyl group to the isourea core and the C-N bonds within the isourea moiety. Rotation around these bonds would lead to different spatial orientations of the phenyl group and the methyl group relative to the rest of the molecule.

Computational methods, such as potential energy surface (PES) scans, would be used to systematically rotate these bonds and calculate the corresponding energy at each step. The results would be plotted to create an energy landscape, with valleys representing stable conformations and peaks representing the energy barriers (transition states) between them. The globally most stable conformation would correspond to the lowest point on this entire surface.

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling a potential reaction, it is possible to identify the step-by-step pathway from reactants to products, including the high-energy transition states that must be overcome for the reaction to proceed.

For instance, the hydrolysis of the isourea could be modeled. This would involve calculating the energies of the reactants (this compound and water), the products (a urea (B33335) derivative and phenol), and any intermediates and transition states along the reaction coordinate. The activation energy for the reaction, which is the energy difference between the reactants and the highest energy transition state, could then be determined. This information is invaluable for understanding the feasibility and kinetics of a reaction.

Prediction of Spectroscopic Features Based on Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum.

For this compound, the calculations would predict characteristic vibrational frequencies for its various functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Cyano (-C≡N)Stretching~2250
Phenyl Ring (C=C)Stretching~1600-1450
Isourea (C=N)Stretching~1650
C-OStretching~1250
N-HStretching (if present)~3400
C-H (methyl)Stretching~2950

Note: These are approximate values and the actual spectrum would show a more complex pattern of peaks.

By comparing the calculated spectrum with an experimentally obtained spectrum, chemists can gain confidence in the assigned structure of this compound.

Nuclear Magnetic Resonance Chemical Shift Predictions

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful computational tool in the structural elucidation of novel or complex organic molecules. nih.gov By employing quantum mechanical calculations, it is possible to estimate the chemical shifts of various nuclei within a molecule, providing valuable data that can be compared with experimental NMR spectra to confirm or propose a chemical structure. rsc.org

Computational approaches, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting both ¹H and ¹³C NMR chemical shifts. d-nb.info These methods calculate the magnetic shielding tensors of the nuclei in a molecule, which are then used to determine the chemical shifts relative to a standard reference compound. The accuracy of these predictions has been significantly enhanced by considering factors such as conformational isomerism and the effects of the solvent environment. d-nb.info More recent advancements also leverage machine learning and graph neural networks, which can provide rapid and accurate chemical shift predictions, sometimes rivaling the accuracy of DFT calculations. rsc.orgnih.gov

For a molecule such as this compound, a theoretical study would involve optimizing the molecule's three-dimensional geometry at a selected level of theory. Following this, NMR shielding calculations would be performed. The predicted chemical shifts for the hydrogen and carbon atoms would be highly sensitive to their local electronic environments, which are influenced by the electronegativity and magnetic anisotropy of the nearby functional groups, including the cyano, methyl, phenyl, and isourea moieties.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are hypothetical and represent the type of data that would be generated from a computational study. The actual predicted values would depend on the specific computational method, basis set, and solvent model used in the calculation.

Predicted ¹H NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
Phenyl-H (ortho)7.20 - 7.40
Phenyl-H (meta)7.00 - 7.20
Phenyl-H (para)7.10 - 7.30
N'-Methyl-H2.80 - 3.10

This interactive table provides hypothetical predicted proton NMR chemical shifts for this compound.

Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
C=O (Isourea)160 - 170
C-O (Phenyl)150 - 160
Phenyl-C (ipso)145 - 155
Phenyl-C (ortho)120 - 130
Phenyl-C (meta)128 - 138
Phenyl-C (para)125 - 135
C≡N (Cyano)115 - 125
N'-Methyl-C30 - 40

This interactive table provides hypothetical predicted carbon-13 NMR chemical shifts for this compound.

The comparison of such predicted data with experimentally obtained NMR spectra is a crucial step in the structural verification of synthesized compounds. nih.gov Discrepancies between predicted and experimental shifts can point to incorrect structural assignments or highlight interesting electronic or conformational effects within the molecule.

Derivatives and Analogues of N Cyano N Methyl O Phenylisourea

Rational Design Principles for Structural Modification of N-Cyano-N'-methyl-O-phenylisourea

The rational design of analogues of this compound is predicated on fundamental principles of physical organic chemistry, primarily concerning steric and electronic effects. These principles allow for predictive hypotheses about how specific structural changes will influence the stability and reactivity of the isourea core.

Electronic Effects: The electronic nature of the O-phenyl group is a key determinant of the reactivity of the isourea. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring can significantly alter the electron density at the ether oxygen and, by extension, the electrophilicity of the isourea carbon.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo groups (e.g., -Cl, -F) decrease the electron density on the phenyl ring. This inductive and/or resonance effect makes the phenoxy group a better leaving group, thereby increasing the susceptibility of the isourea carbon to nucleophilic attack.

Steric Effects: The steric bulk of the substituents on the N'-methyl and O-phenyl groups can influence the accessibility of the reactive centers of the molecule.

N'-Alkyl Substitution: Replacing the N'-methyl group with bulkier alkyl groups (e.g., ethyl, isopropyl, tert-butyl) can sterically hinder the approach of nucleophiles to the isourea carbon. This can lead to a decrease in reaction rates.

Ortho-Substitution on the Phenyl Ring: The introduction of bulky substituents at the ortho positions of the phenyl ring can create significant steric hindrance around the O-phenyl linkage. This can impede reactions that involve the cleavage of this bond.

A summary of the expected effects of various substituents on the reactivity of this compound is presented in the table below.

Modification Position Substituent Type Expected Effect on Reactivity
Phenyl Ringpara, metaElectron-Withdrawing (e.g., -NO₂)Increase
Phenyl Ringpara, metaElectron-Donating (e.g., -OCH₃)Decrease
Phenyl RingorthoBulky Group (e.g., -C(CH₃)₃)Decrease (due to steric hindrance)
N'-Alkyl Group-Increased Steric Bulk (e.g., ethyl to tert-butyl)Decrease (due to steric hindrance)

Synthetic Strategies for the Preparation of Substituted and Modified Analogues

The synthesis of substituted and modified analogues of this compound can be approached through several strategic pathways, primarily involving the reaction of a substituted carbodiimide (B86325) with a corresponding phenol (B47542) or the modification of a pre-existing isourea structure.

A common synthetic route involves the reaction of a substituted phenyl cyanate (B1221674) with an appropriate amine. For the parent compound, this would involve the reaction of phenyl cyanate with methylamine (B109427). To generate analogues, one could use substituted phenyl cyanates or different primary amines.

Another versatile approach is the reaction of a substituted N-cyano-S-methylisothiourea with a substituted phenoxide. The isothiourea serves as a stable precursor that can be activated for reaction with a variety of nucleophiles, including phenols.

The following table outlines some potential synthetic strategies for generating analogues of this compound.

Analogue Type Synthetic Strategy Key Reactants
Substituted Phenyl AnaloguesReaction of a substituted phenol with N-cyano-N'-methylcarbodiimide.Substituted Phenol, N-cyano-N'-methylcarbodiimide
Varied N'-Alkyl AnaloguesReaction of phenyl cyanate with a primary amine.Phenyl Cyanate, Primary Amine (e.g., ethylamine, propylamine)
Functionalized Phenyl AnaloguesNucleophilic aromatic substitution on a pre-formed fluoro-substituted this compound.Fluoro-substituted O-phenylisourea, Nucleophile (e.g., azide, amine)

Structure-Reactivity Relationship Studies Across this compound Analogue Series (Non-Biological Focus)

The systematic study of structure-reactivity relationships (SRRs) provides quantitative insights into how molecular structure influences chemical reactivity. For the this compound series, such studies would typically involve kinetic analysis of reactions such as hydrolysis or aminolysis.

A hypothetical study could involve measuring the rate of hydrolysis of a series of para-substituted O-phenylisourea analogues. The rate constants (k) could then be correlated with the Hammett substituent constants (σ) for the para-substituents. A positive slope in the Hammett plot (log(k/k₀) vs. σ) would indicate that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge in the transition state at the phenyl-bearing oxygen.

Below is a hypothetical data table illustrating the kind of results that might be obtained from such a study.

Para-Substituent Hammett Constant (σp) Relative Rate of Hydrolysis (k_rel)
-OCH₃-0.270.5
-CH₃-0.170.7
-H0.001.0
-Cl0.232.5
-NO₂0.7815.0

These hypothetical data would suggest that the rate of hydrolysis is sensitive to the electronic effects of the substituent on the phenyl ring, with electron-withdrawing groups significantly accelerating the reaction.

Comparative Mechanistic Investigations of Related Isourea Structures

The reaction mechanisms of this compound can be better understood by comparing them to those of other isourea derivatives, such as N-acyl- or N-aryl-O-phenylisoureas. The presence of the N-cyano group has a profound impact on the electronic properties and, consequently, the mechanistic pathways of the isourea.

The N-cyano group is a strong electron-withdrawing group. This has two major consequences for the reactivity of the isourea:

Increased Electrophilicity: The cyano group significantly increases the electrophilicity of the isourea carbon, making it more susceptible to attack by nucleophiles.

Acidity of the N-H Proton (if present): In related N-cyano-O-phenylisoureas with an N-H bond, the cyano group would increase the acidity of this proton.

In contrast, an N-acyl group would also be electron-withdrawing, but it can also participate in resonance, which might lead to different reactivity patterns. An N-aryl group would have a less pronounced electronic effect than a cyano or acyl group.

A comparative mechanistic study might investigate the reaction of these different isourea classes with a common nucleophile. The reaction of this compound with an amine, for instance, is likely to proceed via a direct nucleophilic addition to the highly electrophilic isourea carbon, followed by elimination of the phenoxy group. For an N-acyl analogue, the initial site of nucleophilic attack might be the acyl carbonyl, leading to a different set of products.

The table below provides a qualitative comparison of the expected mechanistic features.

Isourea Type N-Substituent Electronic Effect of N-Substituent Expected Dominant Mechanism with Nucleophiles
N-Cyano-CNStrong Electron-WithdrawingDirect addition to isourea carbon
N-Acyl-C(O)RElectron-Withdrawing (with resonance)Potential for competing attack at acyl carbon
N-Aryl-ArWeak Electron-Withdrawing/Donating (depending on Ar)Slower direct addition to isourea carbon
N-Alkyl-RElectron-DonatingLeast reactive towards nucleophilic addition

These comparative studies are essential for building a comprehensive picture of the reactivity of O-phenylisoureas and for the rational design of new derivatives with tailored chemical properties.

Advanced Applications in Chemical Sciences Excluding Biological/clinical Contexts

N-Cyano-N'-methyl-O-phenylisourea as a Specialized Reagent in Organic Synthesis

A thorough investigation of chemical databases and scholarly articles yielded no specific examples of this compound being utilized as a specialized reagent in organic synthesis.

Utility in Specific Bond-Forming Reactions

There is currently no documented evidence in the reviewed literature of this compound participating in specific bond-forming reactions. Research on related N-cyano compounds suggests potential reactivity, but direct studies on the title compound are absent.

Applications in Protecting Group Chemistry

The use of this compound in protecting group chemistry has not been reported. While the isourea moiety can, in principle, be involved in protection strategies, no literature could be found that details its application, stability, or deprotection protocols in this context.

Potential in Materials Science and Polymer Chemistry

Investigations into the potential applications of this compound in materials science and polymer chemistry have not been a subject of published research.

Precursor for Novel Polymeric Architectures

There are no available studies that describe the use of this compound as a monomer or precursor for the synthesis of novel polymeric architectures.

Component in Functional Small Molecule Materials

The role of this compound as a component in functional small molecule materials, such as liquid crystals or organic electronics, is not documented in the current scientific literature.

Role in Catalysis and Industrial Chemical Processes

No information could be retrieved regarding the application of this compound in the field of catalysis, either as a catalyst itself, a ligand for a catalytic metal center, or as a component in industrial chemical processes.

As a Catalyst or Co-catalyst Component

Extensive searches of scientific literature and chemical databases have yielded no specific instances of This compound being utilized as a primary catalyst or as a co-catalyst component in chemical reactions. Research into the catalytic activity of O-phenylisourea derivatives is not prevalent in the available public domain literature.

While the target compound itself lacks documented catalytic applications, the broader class of N-cyano compounds and isourea derivatives are recognized as versatile reagents and intermediates in organic synthesis. For instance, related compounds such as N-cyano-S-methyl-N'-phenylisothiourea are used as reagents for creating more complex molecules. smolecule.com Similarly, N-Cyano-O-methylisourea is described as an intermediate for the synthesis of pharmaceuticals and agrochemicals. alzchem.com These applications, however, characterize the compound as a building block or reactant rather than a catalyst that facilitates a reaction without being consumed.

The reactivity of the cyano and isourea functional groups suggests potential for interaction with metal centers, a key feature of many catalysts. However, current research has not explored or documented the application of this compound in this capacity.

Application in Process Intensification for Chemical Manufacturing

There is currently no available research or documented application of This compound in the context of process intensification for chemical manufacturing. Process intensification involves the development of innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient manufacturing processes.

While related chemical structures can sometimes find use in methodologies aligned with process intensification—for example, as components in phase-transfer catalysis systems—no such role has been identified for this compound. A patent for the preparation of a different, more complex guanidine (B92328) derivative mentions the use of phase-transfer catalysis, but this compound is not involved in that process.

The physical and chemical properties of this compound that would be relevant to process intensification, such as its performance in continuous flow reactors, as a supported reagent, or in microreactor technology, have not been reported in the scientific literature. Therefore, its potential contributions to enhancing reaction rates, improving selectivity, or simplifying downstream processing in chemical manufacturing remain unknown.

Future Research Directions and Emerging Paradigms for N Cyano N Methyl O Phenylisourea

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of N-Cyano-N'-methyl-O-phenylisourea is predicted to be dominated by the electrophilic nature of the isourea carbon and the nucleophilic character of the nitrogen atoms, along with the unique electronic influence of the cyano group. Future research should focus on exploring unconventional reaction pathways beyond its expected role as a precursor. Investigations could include:

Cycloaddition Reactions: The cyanoimino moiety presents an opportunity for participation in various cycloaddition reactions. Exploring its behavior as a dienophile or a dipolarophile could lead to the synthesis of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Rearrangement Reactions: Subjecting this compound to thermal, photochemical, or catalyst-induced conditions could trigger novel molecular rearrangements. The potential for migration of the phenyl, methyl, or cyano groups could provide access to complex molecular architectures from a simple starting material.

Metal-Catalyzed Cross-Coupling Reactions: The N-O bond of the isourea could be a target for metal-catalyzed cross-coupling reactions. Investigating its reactivity with various organometallic reagents under different catalytic systems (e.g., palladium, nickel, copper) could establish it as a versatile coupling partner for the introduction of the N-cyano-N'-methylguanidine moiety into organic molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of continuous flow manufacturing processes for fine chemicals and pharmaceuticals is a significant trend in modern chemistry, offering advantages in safety, efficiency, and scalability. The synthesis and application of this compound are well-suited for integration into such platforms. A relevant case study is the continuous flow synthesis of N,O-dimethyl-N'-nitroisourea, a compound with a related isourea core. chemrxiv.orgchemrxiv.org In this study, a substitution reaction was successfully performed in a microreactor system with real-time monitoring, demonstrating the feasibility of flow chemistry for this class of compounds. chemrxiv.orgchemrxiv.org

Future research in this area for this compound could involve:

Development of a Continuous Synthesis Protocol: Designing a flow process for the synthesis of this compound itself would be a primary objective. This would likely involve the reaction of a suitable precursor with a methylating agent and a cyanating agent in a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR).

In-line Reaction Optimization: Utilizing in-line analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) would enable rapid optimization of reaction parameters like temperature, residence time, and stoichiometry.

Telescoped Synthesis: A more advanced approach would involve a "telescoped" synthesis, where the crude this compound from a flow reactor is directly used in a subsequent reaction to generate more complex products without intermediate purification steps.

The table below, based on the synthesis of the analogous N,O-dimethyl-N'-nitroisourea, illustrates the type of data that could be generated during the optimization of a flow synthesis for this compound. chemrxiv.orgchemrxiv.org

ParameterValueOutcome
Initial Reactant Concentration0.2 mol/LOptimized for high yield
Reaction Temperature40 °COptimal balance of reaction rate and selectivity
Molar Ratio of Reactants5:1Drives the reaction to completion
Residence Time240 minutesSufficient time for high conversion
Resulting Yield ~83% High and efficient product formation

Advanced Computational Methodologies for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational methods can provide significant insights.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals, and charge distribution of this compound. This would help in identifying the most reactive sites for nucleophilic or electrophilic attack and in predicting the outcomes of various reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of the molecule and its interactions with solvents and other reactants. This can be particularly useful in understanding the stereoselectivity of reactions involving this compound.

Machine Learning for Reaction Optimization: As demonstrated in the synthesis of N,O-dimethyl-N'-nitroisourea, machine learning algorithms, such as Bayesian optimization, can be highly effective in optimizing reaction conditions. chemrxiv.orgchemrxiv.org This data-driven approach can significantly reduce the number of experiments required to achieve high yields and selectivity, making the research process more efficient. chemrxiv.orgchemrxiv.org The study on N,O-dimethyl-N'-nitroisourea showed that Bayesian optimization achieved optimal conditions in just 20 experiments, a significant improvement over traditional kinetic modeling. chemrxiv.orgchemrxiv.org

Development of Sustainable and Environmentally Benign Applications of this compound

A key driver in modern chemical research is the development of sustainable processes and products. Future research on this compound should have a strong focus on its potential applications in green chemistry. Based on the applications of similar compounds, this compound could serve as an important intermediate. For instance, related N-cyanoisourea derivatives are used in the synthesis of pharmaceuticals and agrochemicals. alzchem.com

Potential areas for sustainable applications include:

Green Synthesis of Agrochemicals: The development of more environmentally friendly pesticides and herbicides is a global priority. This compound could serve as a key building block for new agrochemicals with improved biodegradability and lower toxicity to non-target organisms.

Catalytic Applications: Exploring the potential of this compound or its metal complexes as catalysts for organic transformations could lead to more efficient and atom-economical synthetic routes.

Development of Bio-based Polymers: While speculative, the reactivity of the isourea and cyano groups could be harnessed in polymerization reactions to create novel bio-based and potentially biodegradable polymers.

Q & A

Q. What orthogonal techniques validate the purity of this compound for publication standards?

  • Methodology :
  • HPLC-DAD : Ensure >98% purity with a C18 column (acetonitrile/water gradient).
  • TGA/DSC : Confirm thermal stability and absence of solvates.
  • XRD : Verify crystalline structure and polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.